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Compound of Interest

Compound Name: 2,6-Dichloro-3-pyridylamine

Cat. No.: B189475 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the available toxicological data for

2,6-Dichloro-3-pyridylamine (CAS No. 62476-56-6). Due to the limited specific toxicological

studies on this compound, this document summarizes existing hazard information, outlines

standard experimental protocols for key toxicological endpoints, and presents a general

workflow for toxicological assessment. Information on related chemical structures is included to

provide context where direct data is unavailable. This guide is intended to serve as a

foundational resource for researchers, scientists, and drug development professionals in

evaluating the potential toxicological profile of 2,6-Dichloro-3-pyridylamine.

Chemical and Physical Properties
2,6-Dichloro-3-pyridylamine is a halogenated pyridine derivative.[1] Its chemical structure and

key properties are summarized below.
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Property Value Source

Molecular Formula C₅H₄Cl₂N₂ [2]

Molecular Weight 163.00 g/mol [2]

Appearance White to buff crystalline solid [1]

Melting Point 122–123°C [1]

CAS Number 62476-56-6 [2]

Toxicological Data
Currently, detailed toxicological studies specifically for 2,6-Dichloro-3-pyridylamine are not

readily available in the public domain. The primary source of toxicological information comes

from its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals

classification.

Acute Toxicity
Quantitative data from acute toxicity studies, such as LD50 (lethal dose, 50%) values, for 2,6-
Dichloro-3-pyridylamine have not been identified. However, GHS classifications indicate that

the substance is toxic if swallowed.[2]

Table 1: GHS Hazard Classification for 2,6-Dichloro-3-pyridylamine

Hazard Statement Hazard Class and Category

Toxic if swallowed Acute Toxicity, Oral (Category 3)

Harmful if swallowed Acute Toxicity, Oral (Category 4)

Harmful in contact with skin Acute Toxicity, Dermal (Category 4)

Causes skin irritation Skin Corrosion/Irritation (Category 2)

May cause an allergic skin reaction Skin Sensitization (Category 1)

Causes serious eye damage Serious Eye Damage/Eye Irritation (Category 1)

Causes serious eye irritation Serious Eye Damage/Eye Irritation (Category 2)
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Source: Aggregated GHS information from multiple notifications.[2]

For context, the related compound o-chloropyridine has a reported oral LD50 of 100 mg/kg in

mice.[3] Another related compound, 2-chloropyridine, has a dermal LD50 of 64 mg/kg in

rabbits.[4] These values for related structures suggest that chlorinated pyridines as a class can

exhibit significant acute toxicity.

Skin and Eye Irritation
As per the GHS classification, 2,6-Dichloro-3-pyridylamine is categorized as causing skin

irritation and serious eye damage.[2]

Skin Sensitization
The GHS classification indicates that 2,6-Dichloro-3-pyridylamine may cause an allergic skin

reaction, placing it in the Skin Sensitization Category 1.[2]

Genotoxicity
No specific genotoxicity studies, such as the Ames test or in vitro micronucleus assay, were

found for 2,6-Dichloro-3-pyridylamine. However, aromatic amines as a chemical class are

known to have members that exhibit mutagenic properties, often requiring metabolic activation

to form reactive intermediates that can interact with DNA.[1][5][6][7][8]

Carcinogenicity
Carcinogenicity bioassays for 2,6-Dichloro-3-pyridylamine have not been identified. For a

structurally related compound, 2,6-dichloro-p-phenylenediamine, a National Toxicology

Program (NTP) bioassay in F344 rats and B6C3F1 mice was conducted.[9][10] The study

found that 2,6-dichloro-p-phenylenediamine was carcinogenic in male and female B6C3F1

mice, causing an increased incidence of hepatocellular adenomas and carcinomas.[9] It was

not found to be carcinogenic in F344 rats under the conditions of the bioassay.[9]

Reproductive and Developmental Toxicity
No reproductive or developmental toxicity studies for 2,6-Dichloro-3-pyridylamine are

currently available. Studies on other pyridine derivatives have shown the potential for

reproductive and developmental effects. For instance, o-chloropyridine has been shown to
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have the potential to be a reproductive toxicant in male rats, as indicated by significantly lower

epididymal sperm counts at an exposure level of 1,000 ppm.[11]

Experimental Protocols
In the absence of specific experimental data for 2,6-Dichloro-3-pyridylamine, this section

outlines the standard methodologies for key toxicological endpoints as recommended by the

Organisation for Economic Co-operation and Development (OECD) and other regulatory

bodies.

Acute Oral Toxicity - Acute Toxic Class Method (OECD
423)
This method is used to estimate the acute oral toxicity of a substance.[12][13][14][15]

Principle: A stepwise procedure with the use of a limited number of animals per step. The

outcome of each step determines the next step. The method allows for classification of the

substance into one of a series of toxicity classes defined by fixed LD50 cut-off values.[12]

Test Animals: Typically, rats of a single sex (usually females) are used.

Procedure:

A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000

mg/kg).

A small group of animals (typically 3) is dosed with the substance.

Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

Depending on the outcome (number of mortalities), the test is either stopped, or another

step is performed with the next higher or lower dose level.

Endpoint: Classification of the substance into a GHS acute toxicity category.

In Vitro Skin Irritation: Reconstructed Human Epidermis
Test Method (OECD 439)
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This in vitro method assesses the potential of a substance to cause skin irritation.[16][17][18]

[19]

Principle: The test system uses a reconstructed human epidermis (RhE) model, which

mimics the upper layers of human skin. The test substance is applied topically to the RhE

tissue. Cell viability is measured after exposure and a post-incubation period.[17][18]

Procedure:

The test substance is applied to the surface of the RhE tissue for a defined period (e.g., 60

minutes).[18]

After exposure, the tissue is rinsed and incubated for a post-treatment period (e.g., 42

hours).[18]

Cell viability is determined using a quantitative assay, most commonly the MTT assay,

which measures mitochondrial dehydrogenase activity.[16]

Endpoint: A substance is classified as a skin irritant (UN GHS Category 2) if the mean tissue

viability is reduced to ≤ 50% of the negative control.[18]

Acute Eye Irritation/Corrosion (OECD 405)
This in vivo test evaluates the potential of a substance to cause eye irritation or corrosion.[20]

[21][22][23][24]

Principle: The test substance is applied in a single dose to one eye of an experimental

animal (typically an albino rabbit), with the untreated eye serving as a control. The degree of

eye irritation or corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva

at specific intervals.[20][21]

Procedure:

A single animal is initially tested.

The test substance is instilled into the conjunctival sac of one eye.
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Ocular reactions are observed and scored at 1, 24, 48, and 72 hours after application, and

observations may continue for up to 21 days to assess reversibility.[22]

If severe or corrosive effects are observed, no further testing is performed. Otherwise, a

confirmatory test in additional animals may be conducted.[20]

Endpoint: Classification of the substance based on the severity and reversibility of ocular

lesions.

Bacterial Reverse Mutation Test (Ames Test, OECD 471)
This is a widely used in vitro test for identifying gene mutations.[25][26][27]

Principle: The test uses amino acid-requiring strains of Salmonella typhimurium and

Escherichia coli to detect point mutations, which result in a reversion to a prototrophic state

(the ability to synthesize the required amino acid).

Procedure:

Bacterial tester strains are exposed to the test substance with and without an exogenous

metabolic activation system (S9 mix).

Two methods are commonly used: the plate incorporation method and the pre-incubation

method.[25]

After incubation, the number of revertant colonies is counted.

Endpoint: A substance is considered mutagenic if it causes a concentration-related increase

in the number of revertant colonies compared to the solvent control, typically a two- to three-

fold increase.

In Vitro Mammalian Cell Micronucleus Test (OECD 487)
This test detects genotoxic damage at the chromosome level.[28][29][30][31][32]

Principle: The assay detects micronuclei in the cytoplasm of interphase cells. Micronuclei are

small nuclei that form from chromosome fragments or whole chromosomes that are not
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incorporated into the main nucleus during cell division. This test can detect both clastogenic

(chromosome breaking) and aneugenic (chromosome loss) effects.[28][31]

Procedure:

Cultured mammalian cells (e.g., human lymphocytes, CHO cells) are exposed to the test

substance with and without a metabolic activation system.[28]

The cells are treated with cytochalasin B to block cytokinesis, resulting in binucleated cells

that have completed one cell division.[30]

The frequency of micronuclei in binucleated cells is scored.

Endpoint: A significant, concentration-dependent increase in the frequency of micronucleated

cells indicates a genotoxic potential.

Carcinogenicity Bioassay (e.g., NTP TR-219)
Long-term studies in rodents are the primary method for identifying carcinogenic substances.[9]

[10]

Principle: The test substance is administered to groups of animals (typically rats and mice of

both sexes) for a major portion of their lifespan (e.g., 103 weeks).[9]

Procedure:

Animals are exposed to the test substance at different dose levels, usually in their feed or

drinking water.

Control groups receive the vehicle only.

Animals are monitored for clinical signs of toxicity and the development of tumors.

At the end of the study, a complete histopathological examination of all major tissues and

organs is performed.

Endpoint: A statistically significant increase in the incidence of tumors in the dosed groups

compared to the control groups is considered evidence of carcinogenicity.
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Prenatal Developmental Toxicity Study (OECD 414)
This study is designed to provide information on the effects of a substance on the pregnant

female and the developing embryo and fetus.[33][34][35][36]

Principle: The test substance is administered to pregnant animals (typically rats and rabbits)

during the period of organogenesis.[36]

Procedure:

Pregnant females are dosed daily with the test substance at several dose levels.

Maternal clinical signs, body weight, and food consumption are monitored.

Shortly before the expected day of delivery, the females are euthanized, and the uterine

contents are examined.

Fetuses are examined for external, visceral, and skeletal abnormalities.

Endpoint: The study identifies the No-Observed-Adverse-Effect Level (NOAEL) for maternal

and developmental toxicity and characterizes the nature of any developmental effects.

Signaling Pathways and Experimental Workflows
Due to the lack of specific data for 2,6-Dichloro-3-pyridylamine, a generalized workflow for

toxicological assessment is presented below. This logical diagram illustrates the typical

progression of testing from initial hazard identification to more complex, long-term studies.
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Figure 1: A generalized workflow for the toxicological assessment of a chemical substance.
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Aromatic amines, the class to which 2,6-Dichloro-3-pyridylamine belongs, can exert

genotoxic effects through metabolic activation. The following diagram illustrates a generalized

metabolic activation pathway for aromatic amines.

Aromatic Amine
(e.g., 2,6-Dichloro-3-pyridylamine)

N-Hydroxylation
(CYP450 Enzymes) N-Hydroxy Aromatic Amine

Esterification
(e.g., Acetylation, Sulfation)

Nitrenium Ion
(Electrophilic)

Direct
Heterolysis

Reactive Ester Intermediate

DNA Adducts Mutation

Click to download full resolution via product page

Figure 2: Generalized metabolic activation pathway of aromatic amines leading to genotoxicity.

Conclusion
The available data for 2,6-Dichloro-3-pyridylamine is limited to GHS hazard classifications,

which indicate potential for acute oral toxicity, skin irritation, serious eye damage, and skin

sensitization. There is a significant lack of quantitative toxicological data and studies on

genotoxicity, carcinogenicity, and reproductive/developmental toxicity for this specific

compound. The provided standard experimental protocols offer a framework for generating the

necessary data to conduct a thorough toxicological assessment. Researchers and drug

development professionals should exercise caution and consider the potential hazards

identified, as well as the toxicological profiles of structurally related compounds, when handling

and evaluating 2,6-Dichloro-3-pyridylamine. Further studies are essential to fully characterize

its toxicological profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. The genotoxicity of aromatic amines in primary hepatocytes isolated from C57BL/6 and
DBA/2 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 13 Tech Support

https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://www.benchchem.com/product/b189475?utm_src=pdf-body-img
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://www.benchchem.com/product/b189475?utm_src=pdf-body
https://www.benchchem.com/product/b189475?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/6722987/
https://pubmed.ncbi.nlm.nih.gov/6722987/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. 2,6-Dichloro-3-pyridylamine | C5H4Cl2N2 | CID 112846 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN
109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice
- NCBI Bookshelf [ncbi.nlm.nih.gov]

4. 2-Chloropyridine - Wikipedia [en.wikipedia.org]

5. The in vivo and in vitro genotoxicity of aromatic amines in relationship to the genotoxicity
of benzidine - PubMed [pubmed.ncbi.nlm.nih.gov]

6. storage.imrpress.com [storage.imrpress.com]

7. pubs.acs.org [pubs.acs.org]

8. GENERAL DISCUSSION OF COMMON MECHANISMS FOR AROMATIC AMINES -
Some Aromatic Amines, Organic Dyes, and Related Exposures - NCBI Bookshelf
[ncbi.nlm.nih.gov]

9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

10. Carcinogenesis Bioassay of 2,6-Dichloro-p-Phenylenediamine (CAS No. 609-20-1) in
F344 Rats and B6C3F1 Mice (Feed Study) - PubMed [pubmed.ncbi.nlm.nih.gov]

11. NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1)
Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI
Bookshelf [ncbi.nlm.nih.gov]

12. researchgate.net [researchgate.net]

13. oecd.org [oecd.org]

14. search.library.doc.gov [search.library.doc.gov]

15. m.youtube.com [m.youtube.com]

16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

17. senzagen.com [senzagen.com]

18. x-cellr8.com [x-cellr8.com]

19. oecd.org [oecd.org]

20. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

21. nucro-technics.com [nucro-technics.com]

22. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

23. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-3-pyridylamine
https://pubchem.ncbi.nlm.nih.gov/compound/2_6-Dichloro-3-pyridylamine
https://www.ncbi.nlm.nih.gov/books/NBK551146/
https://www.ncbi.nlm.nih.gov/books/NBK551146/
https://www.ncbi.nlm.nih.gov/books/NBK551146/
https://en.wikipedia.org/wiki/2-Chloropyridine
https://pubmed.ncbi.nlm.nih.gov/1379332/
https://pubmed.ncbi.nlm.nih.gov/1379332/
https://storage.imrpress.com/imr/journal/FBL/article/494606/1752774854895.pdf
https://pubs.acs.org/doi/abs/10.1021/ja206427u
https://www.ncbi.nlm.nih.gov/books/NBK385423/
https://www.ncbi.nlm.nih.gov/books/NBK385423/
https://www.ncbi.nlm.nih.gov/books/NBK385423/
https://ntp.niehs.nih.gov/sites/default/files/ntp/htdocs/lt_rpts/tr219.pdf
https://pubmed.ncbi.nlm.nih.gov/12778217/
https://pubmed.ncbi.nlm.nih.gov/12778217/
https://www.ncbi.nlm.nih.gov/books/NBK551153/
https://www.ncbi.nlm.nih.gov/books/NBK551153/
https://www.ncbi.nlm.nih.gov/books/NBK551153/
https://www.researchgate.net/publication/373895537_OECD_GUIDELINES_FOR_ACUTE_ORAL_TOXICITY_STUDIES_AN_OVERVIEW
https://www.oecd.org/en/publications/test-no-423-acute-oral-toxicity-acute-toxic-class-method_9789264071001-en.html
https://search.library.doc.gov/discovery/fulldisplay?vid=01USDOC_INST%3A01USDOC&docid=alma991000320433604716&context=L
https://m.youtube.com/watch?v=9zYqt-iQ4ns
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg439-2013-508.pdf
https://senzagen.com/skin-irritation-oecd-tg-439/
https://x-cellr8.com/regulatory-safety-testing/skin-irritation-testing-oecd-tg439/
https://www.oecd.org/en/publications/test-no-439-in-vitro-skin-irritation-reconstructed-human-epidermis-test-method_9789264242845-en.html
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecd-tg405-2012-508.pdf
https://www.nucro-technics.com/services/toxicology/oecd-405-acute-eye-irritation-corrosion/
https://www.ivami.com/en/biological-evaluation-of-medical-devices-medical-devices/5910-140-in-vivo-eye-irritation-serious-eye-damage-test
https://ntp.niehs.nih.gov/sites/default/files/iccvam/suppdocs/feddocs/oecd/oecdtg405.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b189475?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


24. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX
[slideshare.net]

25. oecd.org [oecd.org]

26. creative-bioarray.com [creative-bioarray.com]

27. oecd.org [oecd.org]

28. criver.com [criver.com]

29. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of
manufactured nanomaterials: recommendations for best practices - PMC
[pmc.ncbi.nlm.nih.gov]

30. nucro-technics.com [nucro-technics.com]

31. oecd.org [oecd.org]

32. oecd.org [oecd.org]

33. oecd.org [oecd.org]

34. catalog.labcorp.com [catalog.labcorp.com]

35. ecetoc.org [ecetoc.org]

36. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

To cite this document: BenchChem. [In-Depth Toxicological Guide: 2,6-Dichloro-3-
pyridylamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b189475#toxicological-data-for-2-6-dichloro-3-
pyridylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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